molecular formula C11H25NO3 B12673792 Einecs 299-706-1 CAS No. 93894-11-2

Einecs 299-706-1

Katalognummer: B12673792
CAS-Nummer: 93894-11-2
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: HAAHDSSWBRIZLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-trimethylhexanoic acid, compound with 2-aminoethanol (1:1), involves the reaction of 3,5,5-trimethylhexanoic acid with 2-aminoethanol in a 1:1 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to achieve high yield and purity. The use of advanced equipment and technology ensures efficient production while minimizing environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3,5,5-trimethylhexanoic acid, compound with 2-aminoethanol (1:1), undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

3,5,5-trimethylhexanoic acid, compound with 2-aminoethanol (1:1), has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5,5-trimethylhexanoic acid, compound with 2-aminoethanol (1:1), involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 3,5,5-trimethylhexanoic acid, compound with 2-aminoethanol (1:1), lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

93894-11-2

Molekularformel

C11H25NO3

Molekulargewicht

219.32 g/mol

IUPAC-Name

2-aminoethanol;3,5,5-trimethylhexanoic acid

InChI

InChI=1S/C9H18O2.C2H7NO/c1-7(5-8(10)11)6-9(2,3)4;3-1-2-4/h7H,5-6H2,1-4H3,(H,10,11);4H,1-3H2

InChI-Schlüssel

HAAHDSSWBRIZLQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)O)CC(C)(C)C.C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.